N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide
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Description
Acrylfentanyl is a potent synthetic opioid that emerged as a new psychoactive substance (NPS). It is chemically related to fentanyl, a well-known opioid analgesic. Acrylfentanyl is sold online as a “research chemical” but poses significant risks due to its high potency and potential for fatal intoxication .
Synthesis Analysis
The synthesis of acrylfentanyl involves several steps. While the exact synthetic route may vary, it typically starts with a precursor compound, N-phenyl-1-(2-phenylethyl)piperidin-4-amine . Acrylfentanyl is then formed by acylation of this precursor with an acryloyl group. The specific synthetic details are not provided here, but it’s crucial to note that clandestine laboratories produce acrylfentanyl for illicit purposes .
Molecular Structure Analysis
The molecular formula of acrylfentanyl is C~28~H~33~N~7~O~2~ , with a molecular weight of approximately 499.6 g/mol . Its chemical structure includes a piperidine ring, an N-phenyl group, and an acryloyl moiety. The acryloyl group contributes to its potent opioid activity .
Mechanism of Action
Acrylfentanyl acts as a potent μ-opioid receptor agonist. By binding to μ-opioid receptors in the central nervous system, it produces analgesia, euphoria, and respiratory depression. Its high affinity for these receptors contributes to its potency, but it also increases the risk of overdose and respiratory failure .
Properties
IUPAC Name |
N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-10(13)11-8-9-6-5-7-12(9)16(14,15)4-2/h3,9H,1,4-8H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPJMXVHMFAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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